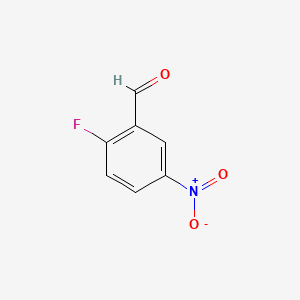

2-Fluoro-5-nitrobenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFDFQEIRGULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370494 | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-87-8 | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27996-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8): Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Fluoro-5-nitrobenzaldehyde, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it moves beyond a simple recitation of facts to explore the causality behind its synthetic utility and application. We will delve into its synthesis, characteristic reactions, and role as a foundational scaffold for pharmacologically active molecules, grounding all claims in verifiable, authoritative sources.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 27996-87-8, is a trifunctional aromatic compound featuring an aldehyde, a fluorine atom, and a nitro group. This specific arrangement of electron-withdrawing groups on the benzene ring dictates its chemical behavior, rendering it a versatile and valuable building block in organic synthesis.[1][2] The aldehyde group serves as a handle for condensation and oxidation/reduction reactions, while the nitro group and fluorine atom activate the ring for various transformations, including nucleophilic substitution and reduction, paving the way for the construction of complex heterocyclic systems.[3][4]

The compound typically appears as a white to pale yellow crystalline powder.[3] Its key physicochemical properties are summarized below, providing the foundational data required for experimental design and process safety.

| Property | Value | Source(s) |

| CAS Number | 27996-87-8 | [5] |

| Molecular Formula | C₇H₄FNO₃ | [1][5] |

| Molecular Weight | 169.11 g/mol | [1] |

| Melting Point | 57-60 °C | [6] |

| Boiling Point | 269.7 °C | |

| Flash Point | 116.9 °C | |

| IUPAC Name | This compound | [1][5][7] |

| SMILES | C1=CC(=C(C=C1[O-])C=O)F | [7] |

| Solubility | Insoluble in water. | [2] |

| Appearance | White to Orange to Green powder to crystal |

Synthesis and Manufacturing: A Protocol for Halogen Exchange

The most common and industrially viable synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction, specifically a halogen exchange (Halex) reaction. This process leverages the high activation provided by the ortho-aldehyde and para-nitro groups to facilitate the displacement of a chlorine atom with fluoride.

The established protocol starts from the more readily available 2-chloro-5-nitrobenzaldehyde. The electron-withdrawing nature of the nitro and aldehyde groups significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack by the fluoride ion.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 18.6 g (0.1 mol) of 2-chloro-5-nitrobenzaldehyde and 11.6 g (0.2 mol) of dry potassium fluoride.

-

Solvent Addition: Add 50 ml of dimethylformamide (DMF) to the flask.

-

Reaction: Heat the mixture to 100°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the DMF under vacuum.

-

Isolation: To the resulting residue, add 100 ml of water and stir vigorously. The crude product will precipitate out of the aqueous solution.

-

Purification: Filter the crude product using suction filtration, wash thoroughly with water, and dry to obtain this compound. The expected yield is approximately 16.7 g of product with 96% purity.[8]

Trustworthiness Insight: The use of a twofold excess of potassium fluoride ensures the reaction goes to completion by driving the equilibrium forward. DMF is the solvent of choice due to its high boiling point and its ability to solvate the potassium cation, increasing the nucleophilicity of the fluoride anion.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Caption: Key reactivity hubs of this compound.

-

Reactions at the Aldehyde Group: The aldehyde is a primary site for transformations. It readily undergoes condensation reactions with primary amines to form Schiff bases, a common linkage in pharmacologically active compounds.[9]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is pivotal, as the resulting 5-amino-2-fluorobenzaldehyde is a direct precursor to various heterocyclic systems, such as benzimidazoles, through condensation with appropriate partners.[3]

-

Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom is the least reactive of the three groups under many conditions, it can be displaced by strong nucleophiles, particularly when the electron-withdrawing power of the other groups is leveraged.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a laboratory curiosity; it is a validated starting material for molecules of significant biological interest.

Intermediate for Telmisartan

This compound serves as a crucial raw material in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[1] The synthesis pathway leverages the functionalities of this compound to construct the complex benzimidazole core of the final drug molecule.

Inhibition of Nitric Oxide Synthase

Research has identified this compound as an inhibitor of nitric oxide synthase (NOS). It is believed to act by binding to the active site of the enzyme, thereby blocking the synthesis of nitric oxide. This activity suggests potential therapeutic applications, as excessive nitric oxide production is implicated in various pathological conditions. The compound has also demonstrated neuroprotective properties, which may be linked to this inhibitory mechanism.

Scaffold for Heterocyclic Synthesis

Its most widespread application is in the synthesis of diverse heterocyclic compounds. Peer-reviewed studies demonstrate its use in the facile solid-phase synthesis of 1,4-dihydroquinazolines and in the creation of dibenzo[b,g]oxazocines, both of which are privileged scaffolds in medicinal chemistry.

Caption: Workflow from building block to drug discovery applications.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant and requires careful management.

| Hazard Class | GHS Code(s) | Precautionary Statement(s) |

| Skin Irritation | H315 | P264, P280, P302+P352 |

| Eye Irritation | H319 | P280, P305+P351+P338 |

| Respiratory Irritation | H335 | P261, P271, P304+P340 |

-

Handling: Use in a well-ventilated area or fume hood.[10] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent).

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed. The material is noted to be air-sensitive and should be stored under an inert atmosphere.[2][10]

-

Incompatibilities: Keep away from strong oxidizing agents.[2][10]

Conclusion

This compound (CAS: 27996-87-8) is a quintessential example of a strategic molecular building block. Its value is derived not from a single property, but from the synergistic interplay of its aldehyde, fluoro, and nitro functionalities. This guide has outlined its synthesis, delineated its key reactive pathways, and highlighted its proven applications in the synthesis of pharmaceuticals and other complex chemical entities. For the medicinal or synthetic chemist, a thorough understanding of this intermediate provides a reliable and versatile tool for the construction of novel molecules with therapeutic potential.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 27996-87-8) Properties. Retrieved from [Link]

-

Apicule. (n.d.). This compound (CAS No: 27996-87-8) API Intermediate Manufacturers. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2020). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

DC Fine Chemicals. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:27996-87-8. Retrieved from [Link]

- Gackowska, A., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 23(19), 11883.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 5-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

-

Boothman, D. A., et al. (1984). Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed. Retrieved from [Link]

- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

Sources

- 1. apicule.com [apicule.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | CAS#:27996-87-8 | Chemsrc [chemsrc.com]

- 7. This compound | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

A Senior Application Scientist's Technical Guide to 2-Fluoro-5-nitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Synthesis

2-Fluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its utility is derived from the specific arrangement and electronic nature of its three functional groups: an aldehyde, a nitro group, and a fluorine atom. The electron-withdrawing properties of the nitro group and the fluorine atom activate the benzene ring for nucleophilic aromatic substitution, while the aldehyde group provides a reactive handle for a vast array of chemical transformations. This guide offers an in-depth examination of its core physical properties, safe handling protocols, and quality control procedures, providing the foundational knowledge necessary for its effective application in pharmaceutical and materials science research.

Core Physicochemical Properties

A precise understanding of a reagent's physical properties is paramount for experimental design, ensuring reproducibility and safety. The properties of this compound are summarized below. Its solid-state nature at ambient temperature simplifies weighing and handling, while its defined melting point range is a key indicator of purity.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27996-87-8 | [1][2][3] |

| Molecular Formula | C₇H₄FNO₃ | [1][3] |

| Molecular Weight | 169.11 g/mol | [1][3] |

| Appearance | Beige to light brown or white to orange/green crystalline powder | [4][5] |

| Melting Point | 57-60 °C (lit.) | [2][4][6] |

| Boiling Point | 269.7 °C at 760 mmHg | [4] |

| Density | 1.443 g/cm³ | [4] |

| Flash Point | 116.9 °C | [4] |

| Solubility | Insoluble in water. | [1] |

| Purity | Typically ≥97% or ≥98% (by GC) | [2][4] |

Spectroscopic and Analytical Profile

For unambiguous identification and quality assessment, spectroscopic data is indispensable. Researchers should verify the identity of incoming material against reference spectra.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's structure. The chemical shifts and coupling constants are characteristic of the substituted aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups: a strong carbonyl (C=O) stretch for the aldehyde, and distinct stretches for the nitro group (N-O) and the carbon-fluorine (C-F) bond.[3][7]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Safety, Handling, and Storage: A Protocol-Driven Approach

The safe and effective use of this compound hinges on adherence to established laboratory safety protocols. It is classified as an irritant and requires careful handling to avoid exposure.[3][8][9]

4.1. Hazard Identification and Personal Protective Equipment (PPE)

-

Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Required PPE: Wear a dust mask (type N95 or equivalent), chemical safety goggles, and nitrile gloves.[8] All handling of the solid should occur within a certified chemical fume hood.

4.2. Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed to prevent moisture ingress.

-

Stability Concerns: The compound is noted as being air-sensitive.[1][9] For long-term storage, particularly for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual degradation.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.[1][9]

Experimental Workflow: Quality Control and Stock Solution Preparation

Trustworthy experimental results begin with well-characterized reagents. The following protocol outlines a self-validating system for receiving, qualifying, and preparing solutions of this compound.

Workflow Diagram

Caption: A validated workflow for reagent quality control and stock solution preparation.

Step-by-Step Protocol

Part A: Quality Control (QC)

-

Visual Inspection: Upon receipt, visually inspect the material. It should be a crystalline powder, typically beige or light brown in color.[4] Any significant deviation, such as a dark, oily appearance, may indicate degradation.

-

Melting Point Determination:

-

Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

-

Method: Place a small amount of the solid in a capillary tube and measure the melting point using a calibrated apparatus. A sharp melting range within the literature value of 57-60°C indicates high purity.[2][6]

-

-

Purity Confirmation (Optional but Recommended):

-

Causality: For demanding applications like drug discovery, spectroscopic confirmation is essential to rule out isomeric impurities or degradation products.

-

Method: Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should be clean and match the expected pattern for the molecule. Alternatively, HPLC analysis can provide a quantitative purity value.

-

Part B: Stock Solution Preparation

-

Mass Calculation: Based on your desired concentration (molarity) and final volume, calculate the required mass of the solid using the molecular weight of 169.11 g/mol .[3]

-

Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound onto weighing paper and transfer it to an appropriate volumetric flask.

-

Dissolution: Add a portion of the chosen anhydrous solvent (e.g., DMF, DMSO, THF) to the flask. Since the compound is insoluble in water, organic solvents are necessary.[1]

-

Sonication: If the solid does not dissolve readily with swirling, place the flask in an ultrasonic bath for short intervals until all solid is dissolved.

-

Final Volume and Storage: Add solvent to the calibration mark on the volumetric flask, cap it, and invert several times to ensure homogeneity. For storage, especially if the solution will be used over several days, flush the headspace of the container with an inert gas like argon or nitrogen to protect against air-sensitive degradation.[1][9]

Applications in Organic Synthesis

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules, particularly heterocyclic compounds relevant to pharmaceuticals and agrochemicals.[1] Its functional groups allow for sequential or orthogonal chemical modifications, making it a valuable starting material in multi-step synthetic campaigns.

Conclusion

This guide has detailed the essential physical properties, safety protocols, and handling procedures for this compound. By integrating this technical knowledge with systematic QC and preparation workflows, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The compound's unique electronic and functional characteristics solidify its role as a key intermediate in the synthesis of novel chemical entities.

References

-

This compound (CAS 27996-87-8) Properties. Chemcasts. [Link]

-

This compound Properties vs Temperature. Chemcasts. [Link]

-

This compound | C7H4FNO3. PubChem, National Center for Biotechnology Information. [Link]

-

This compound CAS 27996-87-8. Chemsrc. [Link]

-

This compound. LookChem. [Link]

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-フルオロ-5-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 27996-87-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | CAS#:27996-87-8 | Chemsrc [chemsrc.com]

- 7. This compound(27996-87-8)FT-IR [m.chemicalbook.com]

- 8. This compound 97 27996-87-8 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

2-Fluoro-5-nitrobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Fluoro-5-nitrobenzaldehyde: Synthesis, Reactivity, and Applications

Abstract

This compound is a pivotal aromatic compound characterized by a unique trifecta of functional groups: an aldehyde, a fluorine atom, and a nitro group. This specific arrangement of substituents on the benzene ring imparts a versatile reactivity profile, establishing it as a highly valuable intermediate in the synthesis of complex organic molecules. Its applications span from the development of pharmacologically active agents to the creation of advanced materials. This technical guide offers a comprehensive exploration of the core physicochemical properties, synthetic methodologies, characteristic reactivity, and key applications of this compound, providing essential insights for researchers and professionals in organic chemistry, drug discovery, and materials science.

Core Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or green crystalline powder. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the molecule's electronic properties and reactivity. A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₃ | [1][2][3] |

| Molecular Weight | 169.11 g/mol | [1][2][4] |

| CAS Number | 27996-87-8 | [1][2][5] |

| Appearance | White to Orange to Green powder/crystal | |

| Melting Point | 57-61 °C | [6] |

| Boiling Point | 269.7 °C | [1] |

| Flash Point | 116.9 °C | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=C(C=C1[O-])C=O)F | [1][2] |

Spectroscopic data, including IR and Raman spectra, are available in public databases, which can be used to confirm the identity and purity of the compound.[2]

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction known as the Halex process (Halogen Exchange). This pathway is efficient and utilizes readily available starting materials.

Synthetic Pathway: Halogen Exchange

The primary industrial synthesis involves the displacement of a chloride ion from 2-chloro-5-nitrobenzaldehyde using a fluoride source.[7] The electron-withdrawing effect of the adjacent aldehyde and the para-nitro group activates the chlorine atom for nucleophilic displacement.

Caption: Synthesis of this compound via Halex reaction.

Experimental Protocol: Synthesis from 2-Chloro-5-nitrobenzaldehyde

The following protocol is adapted from established laboratory procedures for the synthesis of this compound.[7]

Materials:

-

2-Chloro-5-nitrobenzaldehyde (18.6 g, 0.1 mol)

-

Dry Potassium Fluoride (11.6 g, 0.2 mol)

-

Dimethylformamide (DMF, 50 mL)

-

Water

Procedure:

-

A mixture of 2-chloro-5-nitrobenzaldehyde (18.6 g) and dry potassium fluoride (11.6 g) in dimethylformamide (50 mL) is prepared in a suitable reaction vessel.

-

The mixture is stirred vigorously for 12 hours at a temperature of 100 °C.

-

After the reaction period, the solvent (DMF) is removed by distillation under vacuum.

-

The remaining residue is treated with 100 mL of water and stirred to precipitate the crude product.

-

The solid product is collected by suction filtration, washed thoroughly with water, and dried.

-

This process yields approximately 16.7 g of crude this compound. Further purification can be achieved by recrystallization if necessary.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between these groups allows for a wide range of selective chemical transformations.

Caption: Key reactivity pathways of this compound.

-

The Aldehyde Group : This is a primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), a crucial step in the synthesis of many heterocyclic compounds and metal complexes.[8] It can be easily reduced to a primary alcohol (2-fluoro-5-nitrobenzyl alcohol) using standard reducing agents like sodium borohydride, or oxidized to the corresponding carboxylic acid (2-fluoro-5-nitrobenzoic acid).

-

The Nitro Group : The nitro group is a powerful electron-withdrawing group that activates the aromatic ring. Its most significant transformation is its reduction to an amino group (-NH₂). This conversion is fundamental in drug development as it introduces a basic, nucleophilic center, enabling the formation of amides, sulfonamides, and participation in cyclization reactions to build complex heterocyclic systems.

-

The Aromatic Ring : The combined electron-withdrawing effects of the nitro and aldehyde groups make the aromatic ring electron-deficient. This electronic profile facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace the fluorine atom. This reactivity is particularly valuable for introducing diverse substituents at the C2 position.

Applications in Research and Drug Development

The versatile reactivity of this compound makes it a valuable starting material in several areas of chemical and pharmaceutical research.

Synthesis of Heterocyclic Scaffolds

This compound is a key building block for various heterocyclic structures. Published research demonstrates its use in the solid-phase synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines and in the creation of dibenzo[b,g]1,5-oxazocines.[4] These scaffolds are prevalent in many biologically active molecules. Analogous compounds, like 2-chloro-5-nitrobenzaldehyde, are used to synthesize benzimidazole derivatives, which are known for a wide range of pharmacological activities, including anticancer properties.[9]

Caption: General workflow for synthesizing heterocyclic drugs.

Precursor for Bioactive Molecules

This compound has been identified as a synthetic chemical that can act as an inhibitor of nitric oxide synthase.[1] Overproduction of nitric oxide is implicated in various pathological conditions, making inhibitors a target for therapeutic intervention. The compound has also been noted for potential neuroprotective properties, likely linked to its ability to modulate nitric oxide production in neuronal cells.[1]

Role in Materials Chemistry

The general class of nitrobenzaldehydes serves as precursors for dyes, pigments, and fine chemicals.[10] The functional groups on this compound allow for its incorporation into larger polymeric structures or functional materials where its electronic properties can be exploited.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. It should be stored in a cool, dry, and dark place, tightly sealed to prevent moisture and air exposure.[3][11]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. The strategic placement of its aldehyde, fluoro, and nitro groups provides a rich platform for a multitude of chemical transformations. Its established use in the synthesis of complex heterocyclic systems, coupled with its potential as a precursor to bioactive molecules, underscores its importance in modern organic synthesis and drug discovery. This guide provides a foundational understanding for scientists and researchers looking to leverage the unique chemical properties of this valuable compound.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 27996-87-8) Properties. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Thermodynamic Properties vs Temperature. Retrieved from [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2020). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

MDPI. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [aromalake.com]

- 4. 2-フルオロ-5-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem-casts.com [chem-casts.com]

- 6. 2-氟-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. 27996-87-8|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-nitrobenzaldehyde

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics, such as melting and boiling points, govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic profile.[1][2][3][4] For researchers, scientists, and drug development professionals, these data points are not mere numbers; they are foundational pillars upon which successful therapeutic candidates are built. An accurate determination of the melting point, for instance, serves as a crucial indicator of purity and can influence a drug's solubility and absorption rate.[5][6][7][8][9] Similarly, the boiling point provides insight into a substance's volatility and is critical for developing safe and stable manufacturing processes.

This guide provides an in-depth technical overview of the melting and boiling points of 2-Fluoro-5-nitrobenzaldehyde (CAS No: 27996-87-8), a key building block in medicinal chemistry.[10][11] The strategic incorporation of a fluorine atom and a nitro group makes this benzaldehyde derivative a versatile reagent in the synthesis of complex pharmaceutical agents.[12][13] Its reactivity is of significant interest, and understanding its physical properties is the first step in harnessing its synthetic potential. We will delve into the established values for its melting and boiling points, provide detailed, field-proven protocols for their experimental determination, and explain the causality behind these experimental choices, thereby providing a self-validating system for obtaining reliable data.

Physicochemical Properties of this compound

The melting and boiling points of this compound are key identifiers and indicators of its physical state under varying temperatures. These properties are a direct consequence of its molecular structure—a benzene ring substituted with an aldehyde, a fluoro, and a nitro group—which dictates the intermolecular forces at play.

| Property | Value | Conditions |

| Melting Point | 57-60 °C | (lit.)[4][14] |

| Boiling Point | 269.7 °C | at 760 mmHg[1][15] |

Experimental Determination of Physicochemical Properties

The following protocols describe standard, reliable methods for the determination of the melting and boiling points of this compound. These methodologies are grounded in internationally recognized guidelines, such as those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[14][16][17][18][19]

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid crystalline substance.[20][21][22] The principle lies in heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[20] A narrow melting range is indicative of a high degree of purity.[6][22]

Experimental Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This is crucial for efficient and uniform heat transfer.[21]

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring the packed height is approximately 3 mm.[23][24]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.[22]

-

Controlled Heating: For an accurate measurement, begin heating at a rate of approximately 1-2 °C per minute when the temperature is about 10 °C below the expected melting point.[25]

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the substance.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures that the heat is distributed evenly, leading to a more accurate and sharper melting point reading.

-

Controlled Heating Rate: A slow and controlled heating rate is critical to allow the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.

Boiling Point Determination: The Micro-Boiling Point (Siwoloboff) Method

For determining the boiling point of small quantities of a liquid, or a low-melting solid like this compound, the micro-boiling point method (often referred to as the Siwoloboff method) is highly effective and is recognized by the OECD.[14][17][26] This technique defines the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][17][26][27]

Experimental Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of molten this compound into a small test tube.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).[28][29] The sample should be below the level of the heating fluid.

-

Heating: Gently and continuously heat the apparatus.[29] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation of Boiling: As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[27][28]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[27][28][29]

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary tube traps the vapor of the substance. The continuous stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure.

-

Recording on Cooling: The most accurate measurement is obtained upon cooling because at the exact boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a slight drop in temperature will cause the liquid to be drawn into the capillary.

Visualization of Experimental Workflows

To further clarify the procedural logic, the following diagrams illustrate the workflows for melting and boiling point determination.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point of 57-60 °C and the boiling point of 269.7 °C for this compound are fundamental physicochemical parameters that are indispensable for its application in research and drug development. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of these values. For professionals in the pharmaceutical sciences, adherence to these detailed and well-rationalized protocols ensures data integrity, which is the bedrock of scientific advancement and regulatory compliance.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). ResearchGate. [Link]

- OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point. Google Books.

-

What are the physicochemical properties of drug?. LookChem. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

USP 741 Melting Point or Range | PDF. Scribd. [Link]

-

Test No. 103: Boiling Point. OECD. [Link]

-

Test No. 103: Boiling Point. OECD. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

This compound | C7H4FNO3 | CID 2734770. PubChem. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. EUROLAB. [Link]

-

Melting point determination. SSERC. [Link]

-

Boiling Point Determination Procedure 1. Make a test-tube assembly by using the following directions and illustration. a. Place. Los Angeles City College. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Melting Point Determination / General Tests. The Japanese Pharmacopoeia. [Link]

-

Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. LCS Laboratory Inc.. [Link]

-

DETERMINATION OF BOILING POINTS. IUPUI. [Link]

-

An interesting relationship between drug absorption and melting point. PubMed. [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Melting point testing as per USP 741. YouTube. [Link]

-

Micro-boiling point measurement. University of Toronto. [Link]

-

Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Amazon S3. [Link]

-

An interesting relationship between drug absorption and melting point | Request PDF. ResearchGate. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc.. [Link]

-

Drug melting point: Significance and symbolism. ResearchGate. [Link]

-

This compound | C7H4FNO3 | CID 2734770. PubChem. [Link]

- CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

Understanding the Synthesis and Properties of 5-Fluoro-2-nitrobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

This compound | CAS#:27996-87-8. Chemsrc. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Drug melting point: Significance and symbolism [wisdomlib.org]

- 10. 2-氟-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | CAS#:27996-87-8 | Chemsrc [chemsrc.com]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. oecd.org [oecd.org]

- 18. thinksrs.com [thinksrs.com]

- 19. uspbpep.com [uspbpep.com]

- 20. westlab.com [westlab.com]

- 21. thinksrs.com [thinksrs.com]

- 22. SSERC | Melting point determination [sserc.org.uk]

- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 25. youtube.com [youtube.com]

- 26. laboratuar.com [laboratuar.com]

- 27. uomus.edu.iq [uomus.edu.iq]

- 28. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 29. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2-Fluoro-5-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-fluoro-5-nitrobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on equipping researchers with the foundational knowledge and practical methodologies to determine and predict its solubility in a range of common organic solvents. The guide delves into the underlying principles of intermolecular forces governing solubility and presents detailed, step-by-step protocols for reliable experimental determination using gravimetric and UV-Vis spectrophotometric methods. Furthermore, it introduces the concept of Hansen Solubility Parameters (HSP) as a powerful predictive tool. This guide is intended to be a practical resource for scientists engaged in process development, formulation, and chemical synthesis involving this compound.

Introduction: The Significance of Solubility in Synthesis and Development

This compound (C₇H₄FNO₃, CAS No: 27996-87-8) is a substituted aromatic aldehyde of significant interest in the chemical and pharmaceutical industries.[1][2][3][4] Its trifunctional nature, featuring an aldehyde, a nitro group, and a fluorine atom, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

The solubility of this compound in organic solvents is a critical parameter that influences various aspects of its application, from reaction kinetics and purification strategies to formulation and bioavailability of the final product. A thorough understanding of its solubility behavior is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions. Selecting a solvent in which this compound is sufficiently soluble can significantly enhance reaction rates and yields.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of this compound and its derivatives through techniques like recrystallization.

-

Formulation Development: For pharmaceutical applications, the solubility of an API or its intermediates in various excipients and solvent systems is a key determinant of the drug product's performance.

-

Process Safety and Scalability: Accurate solubility data is essential for designing safe and scalable manufacturing processes, preventing issues such as precipitation in transfer lines or reactors.

This guide will provide both the theoretical underpinnings and practical methodologies for assessing the solubility of this compound in relevant organic solvents.

Theoretical Framework: Intermolecular Forces and the Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful qualitative framework for predicting solubility. This principle suggests that a solute will be most soluble in a solvent that has similar intermolecular forces.

The this compound molecule possesses several functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity through a dipole moment.

-

Aromatic Ring: The benzene ring can participate in π-π stacking and van der Waals interactions.

The interplay of these forces determines how this compound interacts with different types of organic solvents. A conceptual diagram of these interactions is presented below.

Caption: Intermolecular interactions between this compound and different solvent types.

Quantitative Solubility Data: A Predictive Approach

HSP is based on the principle that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a set of these three parameters. The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. For the purpose of this guide, we will focus on the practical application of known solvent HSPs to inform solvent selection.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Polar Protic Solvents | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Nonpolar Solvents | |||

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from various publicly available HSP databases.

Based on the molecular structure of this compound, it is anticipated to have significant polar (δP) and hydrogen bonding (δH) components due to the nitro and aldehyde groups. Therefore, it is predicted to be more soluble in polar protic and polar aprotic solvents compared to nonpolar solvents.

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, experimental determination is essential. Two robust and widely used methods are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method for Solubility Determination

The gravimetric method is a direct and reliable technique for determining the solubility of a solid in a solvent.[7][8][9][10][11] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a magnetic stirrer, orbital shaker, or rotator. The time required for equilibration can vary and should be determined experimentally (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by careful filtration of the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus the initial weight.

-

Solubility (in g/L) = (Mass of dissolved solute in g) / (Volume of filtrate in L).

-

UV-Vis Spectrophotometry for Solubility Determination

For compounds that possess a chromophore, such as this compound, UV-Vis spectrophotometry offers a sensitive and high-throughput method for solubility determination.[12][13][14][15][16] This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Caption: Workflow for determining solubility using UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform a series of dilutions to create a set of standard solutions with known concentrations that span the expected solubility range.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration and determine the equation of the line of best fit (y = mx + c), where y is absorbance and x is concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare and equilibrate a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Separate the undissolved solid by centrifugation and filtration.

-

Accurately dilute a known volume of the clear saturated filtrate with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is indispensable for its effective utilization in research and industrial applications. While extensive quantitative data is not currently available in the public domain, this guide has provided a robust framework for both predicting and experimentally determining its solubility. By applying the principles of intermolecular forces and Hansen Solubility Parameters, researchers can make informed decisions on solvent selection. Furthermore, the detailed protocols for gravimetric and UV-Vis spectrophotometric analysis empower scientists to generate reliable, in-house solubility data tailored to their specific needs. Adherence to these methodologies will facilitate more efficient process development, optimization of reaction conditions, and the successful formulation of products derived from this versatile chemical intermediate.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

- Al-Hamdani, S. A. S., & Al-Khafaji, A. A. H. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102377.

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

- Lin, S., & Wang, S. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(7), 1483-1487.

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Purdue University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pharmaceutical Communications. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

PubMed. (2023). Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. Retrieved from [Link]

-

PubMed. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Retrieved from [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in the computational prediction of aqueous solubility and absorption. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 27996-87-8) Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

-

Chemcasts. (n.d.). 5-Fluoro-2-nitrobenzaldehyde (CAS 395-81-3) – Thermophysical Properties. Retrieved from [Link]

-

Park, K. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [https://www.kinampark.com/Hansen Solubility Parameters.pdf]([Link] Solubility Parameters.pdf)

Sources

- 1. This compound | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 27996-87-8 [sigmaaldrich.com]

- 3. This compound | 27996-87-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 27996-87-8|this compound|BLD Pharm [bldpharm.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Gravimetric Analysis [wiredchemist.com]

- 11. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. rootspress.org [rootspress.org]

- 16. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Spectral Analysis of 2-Fluoro-5-nitrobenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Fluoro-5-nitrobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the identity, purity, and structure of this important chemical entity.

Introduction to this compound

This compound, with the chemical formula C₇H₄FNO₃ and a molecular weight of 169.11 g/mol , is a crystalline solid at room temperature.[1] Its structure, characterized by a benzene ring substituted with an aldehyde, a nitro group, and a fluorine atom, makes it a versatile building block in organic synthesis. The precise characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and aldehyde groups, and the electronegativity of the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (Aldehyde) | ~10.4 | s | - |

| H-6 | ~8.7 | dd | J(H-F) ≈ 4.5, J(H-H) ≈ 2.5 |

| H-4 | ~8.4 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 4.0, J(H-H) ≈ 2.5 |

| H-3 | ~7.5 | t | J(H-H) ≈ 9.0, J(H-F) ≈ 9.0 |

Interpretation of the ¹H NMR Spectrum:

The aldehydic proton (H-α) is significantly deshielded and appears as a singlet around 10.4 ppm due to the strong electron-withdrawing nature of the carbonyl group and the absence of adjacent protons. The aromatic protons exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. H-6, being ortho to the nitro group, is expected to be the most downfield of the aromatic protons. H-4 is influenced by both the nitro and fluoro substituents, while H-3 is coupled to both H-4 and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons to which it is coupled.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | ~188 | d | J(C-F) ≈ 3 |

| C-2 | ~165 | d | J(C-F) ≈ 260 |

| C-5 | ~142 | s | - |

| C-1 | ~132 | d | J(C-F) ≈ 2 |

| C-4 | ~128 | d | J(C-F) ≈ 8 |

| C-6 | ~125 | d | J(C-F) ≈ 22 |

| C-3 | ~118 | d | J(C-F) ≈ 25 |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon (C=O) appears at a characteristic downfield shift. The carbon directly bonded to the fluorine atom (C-2) exhibits a large one-bond coupling constant (¹JCF). The other aromatic carbons show smaller coupling constants depending on their proximity to the fluorine atom (²JCF, ³JCF, ⁴JCF). The carbon bearing the nitro group (C-5) is also significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2850, ~2750 | Aldehyde C-H | Stretching (Fermi doublet) |

| ~1710 | Aldehyde C=O | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1530, ~1350 | Nitro (NO₂) | Asymmetric & Symmetric Stretching |

| ~1250 | C-F | Stretching |

Interpretation of the IR Spectrum:

The presence of the aldehyde group is confirmed by the C=O stretch around 1710 cm⁻¹ and the characteristic Fermi doublet for the C-H stretch. The strong absorptions for the nitro group are also key identifiers. The aromatic C=C stretching bands and the C-F stretching vibration further confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 169 | [M]⁺ (Molecular Ion) |

| 168 | [M-H]⁺ |

| 140 | [M-CHO]⁺ |

| 123 | [M-NO₂]⁺ |

| 95 | [M-NO₂-CO]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 169 confirms the molecular weight of the compound. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). For nitroaromatic compounds, the loss of the nitro group ([M-NO₂]⁺) is a characteristic fragmentation. Further fragmentation can lead to the formation of other smaller ions.

Experimental Protocols

The acquisition of high-quality spectral data is essential for accurate structural elucidation. The following are standard protocols for the analysis of a solid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

IR Spectroscopy (ATR-FTIR)

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio, and a mass spectrum is generated.

Visualizations

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide serves as a valuable reference for scientists and researchers working with this compound, ensuring its correct identification and quality assessment in various applications. The synergistic use of these analytical techniques underscores their indispensable role in modern chemical research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-5-nitrobenzaldehyde

Introduction: The Role of NMR in Modern Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous determination of molecular structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful and indispensable tool. It provides exquisitely detailed information about the electronic environment of individual protons within a molecule, allowing for the comprehensive mapping of its chemical architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-5-nitrobenzaldehyde, a substituted aromatic compound of interest in organic synthesis.[1][2][3] By dissecting its spectrum, we can illustrate the fundamental principles of chemical shifts, spin-spin coupling, and the profound influence of substituents on the magnetic properties of aromatic protons.

Core Principles: Decoding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is a rich tapestry of information woven from the interplay of its constituent atoms. The aromatic ring, substituted with three distinct functional groups—an aldehyde (-CHO), a nitro group (-NO₂), and a fluorine atom (-F)—presents a fascinating case study in spectral interpretation. These substituents exert powerful electronic effects, either withdrawing or donating electron density, which in turn alters the shielding of the nearby protons and dictates their resonance frequencies (chemical shifts).

The aldehyde group is a moderate deactivating group, withdrawing electron density through resonance and induction. The nitro group is one of the strongest electron-withdrawing groups, significantly deshielding nearby protons. Conversely, the fluorine atom exhibits a dual nature; it is highly electronegative and thus inductively withdrawing, but it can also donate electron density into the ring via resonance. This complex interplay of electronic effects results in a highly dispersed and informative aromatic region in the ¹H NMR spectrum.

Furthermore, the presence of the spin-½ fluorine nucleus introduces heteronuclear coupling (¹H-¹⁹F coupling), which further splits the signals of adjacent protons, providing invaluable information about their spatial proximity to the fluorine atom.[4][5][6][7]

Detailed Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals: one for the aldehyde proton and three for the aromatic protons.

-

Aldehyde Proton (H-α): The proton of the aldehyde group is the most deshielded proton in the molecule due to the strong electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O double bond. It typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm.[8] In this specific molecule, it may exhibit a small long-range coupling to the adjacent aromatic proton (H-3), which might slightly broaden the signal.

-

Aromatic Protons (H-3, H-4, and H-6):

-

H-6: This proton is situated ortho to the potent electron-withdrawing nitro group and meta to the aldehyde group. The strong deshielding effect of the nitro group is expected to shift this proton's signal significantly downfield. It will be split by the adjacent H-4 proton (meta coupling, ³JHH ≈ 2-3 Hz) and the fluorine atom (para coupling, ⁵JHF ≈ 1-3 Hz), likely appearing as a doublet of doublets or a more complex multiplet.

-

H-4: This proton is positioned ortho to the nitro group and para to the aldehyde group. Similar to H-6, it will be strongly deshielded. It will be split by H-3 (ortho coupling, ³JHH ≈ 8-9 Hz) and H-6 (meta coupling, ⁴JHH ≈ 2-3 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the fluorine atom and the aldehyde group. The fluorine atom's inductive effect will deshield this proton. It will be split by the adjacent H-4 (ortho coupling, ³JHH ≈ 8-9 Hz) and the fluorine atom (ortho coupling, ³JHF ≈ 4-6 Hz), appearing as a triplet or a doublet of doublets depending on the relative magnitudes of the coupling constants.

-

Quantitative Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are based on established principles and data from similar compounds.

| Signal | Assigned Proton | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| 1 | H-α (Aldehyde) | 1H | s | ~10.2 | - |

| 2 | H-6 | 1H | dd | ~8.8 | ⁴JHH ≈ 2.5 Hz, ⁵JHF ≈ 2.0 Hz |

| 3 | H-4 | 1H | dd | ~8.5 | ³JHH ≈ 8.8 Hz, ⁴JHH ≈ 2.5 Hz |

| 4 | H-3 | 1H | t | ~7.6 | ³JHH ≈ 8.8 Hz, ³JHF ≈ 5.0 Hz |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for the preparation and analysis of a this compound sample for ¹H NMR spectroscopy.

I. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic aldehydes. Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Data Acquisition:

-

Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: A longer acquisition time will result in better resolution.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 1-2 seconds) is necessary to allow the protons to return to their equilibrium state between pulses, ensuring accurate integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

-

Data Acquisition: Initiate the data acquisition.

III. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) from the splitting patterns.

Visualization of Molecular Structure and Coupling Pathways

The following diagram, generated using Graphviz, illustrates the structure of this compound and the key proton-proton and proton-fluorine coupling interactions.

Caption: Molecular structure of this compound with key spin-spin coupling interactions.

Conclusion